molecular formula C14H17NO3 B5450560 3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5450560
M. Wt: 247.29 g/mol
InChI Key: KGGMWBGFLVMUFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of 4-propoxybenzaldehyde with methylamine followed by cyclization can yield the desired pyrrolidine-2,5-dione derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-(4-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-Methyl-3-(4-ethoxyphenyl)pyrrolidine-2,5-dione
  • 3-Methyl-3-(4-butoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

3-Methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific propoxyphenyl substitution, which can influence its biological activity and chemical reactivity. This substitution can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-methyl-3-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-8-18-11-6-4-10(5-7-11)14(2)9-12(16)15-13(14)17/h4-7H,3,8-9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGMWBGFLVMUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2(CC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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